N-[5-(2,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetamide
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Overview
Description
“N-[5-(2,4-DIMETHOXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]-2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)ACETAMIDE” is a complex organic compound that features a triazole ring and a benzodiazepine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[5-(2,4-DIMETHOXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]-2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)ACETAMIDE” typically involves multi-step organic synthesis
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the triazole ring.
Reduction: Reduction reactions could target the carbonyl groups in the benzodiazepine moiety.
Substitution: Substitution reactions may occur at the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids.
Medicine
Medicinally, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders or as anti-cancer agents.
Industry
Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for “N-[5-(2,4-DIMETHOXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]-2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)ACETAMIDE” would likely involve binding to specific molecular targets such as enzymes or receptors. The triazole ring and benzodiazepine moiety may interact with different sites, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine used as an anxiolytic.
Triazolam: Another benzodiazepine with a triazole ring, used as a sedative.
Midazolam: A short-acting benzodiazepine with similar structural features.
Uniqueness
The uniqueness of “N-[5-(2,4-DIMETHOXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]-2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)ACETAMIDE” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H20N6O5 |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)acetamide |
InChI |
InChI=1S/C21H20N6O5/c1-31-11-7-8-13(16(9-11)32-2)18-25-21(27-26-18)24-17(28)10-15-20(30)22-14-6-4-3-5-12(14)19(29)23-15/h3-9,15H,10H2,1-2H3,(H,22,30)(H,23,29)(H2,24,25,26,27,28) |
InChI Key |
OTUNUIXZHGHCJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NN2)NC(=O)CC3C(=O)NC4=CC=CC=C4C(=O)N3)OC |
Origin of Product |
United States |
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